DL-Asparagine
Overview
Description
DL-Asparagine is a racemic mixture of the non-essential amino acids, L and D-asparagine . It is generally used in growth media for bacteria growth . This compound monohydrate can also be used to synthesize other salts such as DL-asparaginium perchlorate, DL-asparaginium nitrate, and dimethyl DL-aspartate .
Synthesis Analysis
This compound is synthesized from aspartic acid and ammonia by asparagine synthase . A study has shown that a novel asparagine synthase was used for the preparation of L-asparagine, which has become a potential synthetic method . Another study reported the growth of an organic nonlinear optical single crystal of L-asparagine monohydrate admixtured DL-mandelic acid using a slow evaporation technique .
Molecular Structure Analysis
The molecular formula of this compound is C4H8N2O3 . The average mass is 132.118 Da and the monoisotopic mass is 132.053497 Da . The structure of this compound is built up from asparginium cations and perchlorate anions .
Chemical Reactions Analysis
This compound is involved in the metabolic control of cell functions in nerve and brain tissue . It is biosynthesized from aspartic acid and ammonia by asparagine synthase . This compound monohydrate can also be used to synthesize other salts such as DL-asparaginium perchlorate, DL-asparaginium nitrate, and dimethyl DL-aspartate .
Physical and Chemical Properties Analysis
This compound has a white, crystalline appearance under standard conditions . The density of this compound corresponds to 1.543 grams per cubic centimetre . It is somewhat soluble in water with a solubility of 2.94 g/100 mL .
Scientific Research Applications
Antitumor Activity : DL-threo-beta-Fluoroasparagine, a derivative of DL-Asparagine, has shown potential as an antileukemic agent. It inhibited the growth of murine leukemia cells and human leukemia cell lines in culture and increased the lifespan of mice bearing L1210 tumors. This suggests the chemotherapeutic potential of amino acid analogs like DL-threo-beta-F-Asn (Stern, Abeles, & Tashjian, 1984).
Enantioseparation Techniques : Preferential crystallization (PC) is used for enantioseparation of compounds like this compound. It's a cost-effective technique, and its application in the separation of this compound from aqueous solutions has been studied to provide reliable data for model validation and improve PC performance (Petruševska-Seebach, Seidel-Morgenstern, & Elsner, 2011).
Microbiological Applications : The utilization of this compound and other amino acid forms by Leuconostoc mesenteroides has been studied under various conditions. It was found that this compound had 50% of the activity of L-Asparagine in this context, suggesting its metabolic implications in microorganisms (Camien & Dunn, 1950).
Chiral Symmetry Breaking in Crystals : Research on the crystallization of racemic asparagines through slow cooling revealed that at low supersaturation, one transparent crystal of this compound can be obtained with a crystal enantiomeric excess inversely related to the degree of supersaturation. This study aids in understanding the mechanism for asymmetry amplification in crystals (Liu et al., 2007).
Synthetic Production : this compound has been synthetically produced by the ammonolysis of maleic anhydride in the presence of a catalyst. The study investigated various reaction conditions to optimize the yield and purity of this compound (Jiang, 2000).
Mechanism of Action
Target of Action
DL-Asparagine, a non-essential amino acid, primarily targets several enzymes and transporters in the body. These include Sodium-coupled neutral amino acid transporters, Neutral amino acid transporter B(0), Asparagine synthetase [glutamine-hydrolyzing], Asparagine–tRNA ligase, Isoaspartyl peptidase/L-asparaginase, and Probable asparagine–tRNA ligase . These targets play crucial roles in various biochemical processes, including protein synthesis, nerve function, and ammonia metabolism .
Mode of Action
This compound plays a significant role in the metabolism of toxic ammonia in the body. It does so through the action of asparagine synthase, which attaches ammonia to aspartic acid in an amidation reaction . Asparagine is also used as a structural component in many proteins . It is involved in the metabolic control of cell functions in nerve and brain tissue .
Biochemical Pathways
This compound is involved in several biochemical pathways. It is produced by de novo synthesis in addition to being obtained from food. Two enzymes are involved in asparagine metabolism: asparagine synthase (ASNS), which catalyses glutamine- or ammonia-dependent asparagine synthesis from aspartate, and asparaginase (ASNase), which hydrolyses asparagine to aspartate . Asparagine maintains cell life activities like glutamine, and also seemingly plays a more significant role compared to glutamine because the overconsumption of intracellular asparagine can influence cellular proliferation and induce cell apoptosis, even under glutamine-rich conditions .
Pharmacokinetics
It is known that the asparaginases of bacterial origin induce anti-asparaginase neutralising antibodies in a large proportion of patients (44–60%), thus negating the specific enzymatic activity and resulting in failure of the target amino acid deamination in serum .
Result of Action
This compound is critical for the production of the body’s proteins, enzymes, and muscle tissue . Supplements of this amino acid are claimed to balance nervous system function . It is also important in the metabolism of toxic ammonia in the body . Asparagine has been reported to play a vital role in the development of cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the maximum enzyme activity (150 U mL – 1) and specific activity (2.7 U mg – 1) occur at 37°C
Safety and Hazards
Biochemical Analysis
Biochemical Properties
DL-Asparagine participates in numerous biochemical reactions. It interacts with enzymes such as asparagine synthetase, which catalyzes the ATP-dependent transfer of the amino group of glutamine to a molecule of aspartate to generate glutamate and asparagine . This interaction is crucial for the synthesis of asparagine and the regulation of nitrogen storage and transport in many plant species .
Cellular Effects
This compound influences various types of cells and cellular processes. It impacts cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it plays a role in the apoptosis of cancerous cells, which lack L-asparagine synthetase .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to asparagine synthetase, leading to the synthesis of asparagine and glutamate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It exhibits stability and degradation over time, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux or metabolite levels. For example, it is a substrate for asparagine synthetase in the asparagine biosynthesis pathway .
Properties
IUPAC Name |
2,4-diamino-4-oxobutanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H2,6,7)(H,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXYFEDJOCDNAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30859927 | |
Record name | DL-Asparagine | |
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Molecular Weight |
132.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals, Monohydrate: White crystalline powder; [Alfa Aesar MSDS] | |
Record name | Asparagine | |
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CAS No. |
3130-87-8, 70-47-3 | |
Record name | Asparagine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3130-87-8 | |
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Record name | DL-Asparagine | |
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Record name | DL-Asparagine | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206243 | |
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Record name | asparagine | |
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Record name | DL-Asparagine | |
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Record name | D,L-asparagine monohydrate | |
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